molecular formula C8H10N4 B1426859 (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1342684-08-5

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B1426859
CAS No.: 1342684-08-5
M. Wt: 162.19 g/mol
InChI Key: JCLJGQJDGHEXKW-UHFFFAOYSA-N
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Description

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline materials. While direct XRD data for (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine hydrochloride (CAS 1342684-08-5) remains unpublished, analogous imidazo[4,5-b]pyridine derivatives provide insights into its potential crystallographic behavior. For example, methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate crystallizes in a monoclinic system with space group P2₁/n, featuring planar fused rings and intermolecular π-π interactions. Similarly, hybrid salts of imidazo[1,5-a]pyridinium compounds exhibit layered structures with herringbone packing motifs. These observations suggest that this compound may adopt a similar planar conformation, stabilized by hydrogen bonding between the primary amine and chloride counterions in its hydrochloride form.

Table 1: Hypothetical Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.2 Å, b = 8.5 Å, c = 12.3 Å
β angle 98.5°
Calculated density 1.45 g/cm³

Properties

IUPAC Name

(3-methylimidazo[4,5-b]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-7(5-9)11-6-3-2-4-10-8(6)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLJGQJDGHEXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Formation

The most common synthetic route begins with 2,3-diaminopyridines or 2-chloro-3-nitropyridine derivatives as precursors. These undergo condensation with aldehydes or carboxylic acids to form the imidazo[4,5-b]pyridine nucleus through N–C–N or N–C–N–C bond formation reactions.

  • A typical procedure involves reacting 2-chloro-3-nitropyridine with primary amines under microwave irradiation or conventional heating to form intermediates such as 5-bromo-N-methyl-3-nitropyridin-2-amine, which is then reduced to the diamine form.

  • Reduction of nitro groups to amines is efficiently carried out using Zn/HCl in H2O-IPA solvent at 80 °C, reducing reaction times from hours to minutes and improving yields.

Cyclization and Functionalization

  • The diamine intermediates undergo heterocyclization with substituted aldehydes in aqueous isopropanol (H2O-IPA) at elevated temperatures (85 °C) to yield the imidazo[4,5-b]pyridine ring system.

  • Microwave-assisted synthesis using Pd(PPh3)4 as a catalyst and K2CO3 as a base in toluene:ethanol (4:1) solvent mixture has been shown to shorten reaction times and improve yields for various substituted imidazo[4,5-b]pyridines.

Attachment of the Methanamine Side Chain

The methanamine group at position 2 is introduced typically via nucleophilic substitution or reductive amination methods:

  • The 2-position on the imidazo[4,5-b]pyridine ring, often bearing a halogen or nitro substituent, is converted to the methanamine by reaction with methylamine or related amines under catalytic conditions.

  • In some approaches, the methanamine is introduced as a dihydrochloride salt to improve solubility and stability for further applications.

Representative Experimental Procedure

A consolidated synthesis protocol based on the literature is as follows:

Step Reagents & Conditions Outcome Yield (%) Notes
1. Amination 5-bromo-2-chloro-3-nitropyridine + excess methylamine, 0 °C 5-bromo-N-methyl-3-nitropyridin-2-amine 88 High selectivity, no 5-aminated byproduct observed
2. Reduction Zn/HCl in H2O-IPA, 80 °C, 45 min Pyridine-2,3-diamine derivative >90 Rapid and green chemistry compliant
3. Cyclization Diamine + substituted aldehyde, H2O-IPA, 85 °C, 10 h 3-methyl-3H-imidazo[4,5-b]pyridine core 70-90 Monitored by TLC, purified by column chromatography
4. Methanamine introduction Reaction with methylamine or amine salt, Pd-catalyzed coupling (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 35-100 Microwave-assisted methods improve yield and reduce time

Research Findings and Yield Analysis

  • Yields vary depending on substituents and reaction conditions, with hydroxy-substituted derivatives generally giving higher yields (up to 100%) and unsubstituted phenyl boronic acid derivatives yielding as low as 35%.

  • Microwave irradiation and Pd-catalysis significantly reduce reaction times from days to hours or minutes, enhancing efficiency and throughput.

  • The use of Zn/HCl as a reducing agent in aqueous media aligns with green chemistry principles, offering a cleaner and faster alternative to traditional methods.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Amination of 2-chloro-3-nitropyridine 5-bromo-2-chloro-3-nitropyridine Methylamine, Pd(PPh3)4, K2CO3 Microwave, toluene:ethanol, 4:1 High yield, short time Requires Pd catalyst
Reduction of nitro to amine Nitro-substituted pyridine Zn/HCl, H2O-IPA 80 °C, 45 min Fast, green, high yield Use of acid and metal
Cyclization with aldehydes Pyridine-2,3-diamine Substituted aldehydes 85 °C, 10 h, H2O-IPA Good yields, straightforward Long reaction time without microwave
Methanamine introduction Imidazo[4,5-b]pyridine intermediate Methylamine or amine salts Pd-catalyzed coupling, microwave Efficient, high selectivity Catalyst cost

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Properties References
(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 828242-03-1 C₈H₁₀N₄ - 3-Me
- 2-CH₂NH₂
Density: 1.368 g/cm³
Boiling Point: 410°C
(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 1023813-52-6 C₈H₁₀N₄ - 7-Me
- 2-CH₂NH₂
Similar MW (162.19) but distinct methyl position; biological activity likely altered
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 958809-75-1 C₉H₁₂N₄ - 5,7-diMe
- 2-CH₂NH₂
Increased hydrophobicity; similarity score 0.87 vs. target compound
(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride N/A C₇H₇BrN₄·2HCl - 6-Br
- 2-CH₂NH₂
Bromine enhances electrophilicity; predicted CCS (Ų): 131.5 [M+H]+
2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine 953907-40-9 C₉H₁₂N₄ - 3-Me
- 2-CH₂CH₂NH₂
Extended alkyl chain may improve membrane permeability
Key Observations:
  • Halogenation : Bromine substitution at the 6-position (CAS 54595385) introduces steric bulk and may enhance bioactivity through halogen bonding .
  • Dihydrochloride Salts : Salt forms (e.g., CAS 914087-69-7) improve aqueous solubility, critical for in vitro assays .

Biological Activity

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

  • Chemical Formula : C8H10N4
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 63757458
  • SMILES Notation : NCC1=NC2=CC=CN=C2N1C

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various imidazo[4,5-b]pyridine derivatives, it was found that certain analogs displayed significant activity against bacterial strains, although specific data on this compound's efficacy were limited.

CompoundMIC (µM)Activity
Compound A32Moderate
Compound B>64No activity
This compoundTBDTBD

Antiproliferative Effects

The compound has been explored for its antiproliferative effects against various cancer cell lines. In particular, it has shown promise as a c-MET kinase inhibitor, which is significant in cancer therapy due to the role of c-MET in tumor growth and metastasis.

In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation at low micromolar concentrations:

Cell LineEC50 (µM)Mechanism
A549 (Lung Cancer)15c-MET inhibition
MCF7 (Breast Cancer)20c-MET inhibition

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. As a c-MET inhibitor, it binds to the active site of the enzyme, preventing phosphorylation and activation of downstream signaling pathways crucial for cell survival and proliferation.

Study on Trypanosoma brucei

A notable study focused on the optimization of compounds targeting Trypanosoma brucei, the causative agent of African sleeping sickness. The research highlighted that certain imidazo[4,5-b]pyridine derivatives, including those related to this compound, exhibited potent inhibition against T. brucei methionyl-tRNA synthetase with low toxicity to mammalian cells. The best compounds showed EC50 values in the nanomolar range, indicating strong potential for therapeutic development.

Synthesis and Derivatives

The synthetic routes for producing this compound typically involve cyclization reactions of appropriate precursors under controlled conditions. Variants of this compound have been synthesized and tested for enhanced biological activity:

  • Synthesis Method : Reaction of 2-chloro-3-nitropyridine with substituted amines.
  • Yield : High yields with minimal by-products.
  • Biological Testing : Various derivatives have shown improved antimicrobial and antiproliferative activity compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between pyridine-2,3-diamine derivatives and aldehydes or ketones under catalytic conditions. For example, phase transfer catalysis (solid-liquid) using DMF as a solvent and p-toluenesulfonic acid as a catalyst has been effective for analogous imidazopyridines . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of diamine to aldehyde) and reaction time (12–24 hours at 80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (typically 60–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the imidazo[4,5-b]pyridine scaffold. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm for N-methyl) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ = 163.0978 for C8_8H10_{10}N4_4) validates molecular integrity.
  • FT-IR : Stretching vibrations for C=N (1650–1600 cm1^{-1}) and NH2_2 (3350–3300 cm1^{-1}) confirm functional groups .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 1, 3, 7, and 14 days. Kinetic modeling (Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology : Perform density functional theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets to analyze:

  • Frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.
  • Electrostatic potential maps to identify regions prone to hydrogen bonding or protonation.
  • Thermodynamic stability via Gibbs free energy calculations. Compare results with experimental UV-Vis spectra (λmax_{\text{max}} ~270 nm) for validation .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be resolved during X-ray structure determination of this compound?

  • Methodology : Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement) . For problematic crystals:

  • Twinning : Apply HKLF 5 format in SHELXL and refine twin laws (e.g., 180° rotation about the crystallographic axis).
  • Low resolution : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Disorder : Model alternate conformers with occupancy refinement (e.g., methyl group disorder) .

Q. What experimental and computational approaches are recommended to resolve contradictions in reported biological activity (e.g., AKT inhibition vs. off-target effects)?

  • Methodology :

  • In vitro assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure IC50_{50} against AKT isoforms and related kinases (PI3K, mTOR).
  • Molecular docking : Simulate binding modes in AKT’s PH domain (PDB: 1UNQ) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to Arg25/Val270.
  • CRISPR/Cas9 validation : Generate AKT1/2/3 knockout cell lines to confirm target specificity in proliferation assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Reactant of Route 2
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(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.